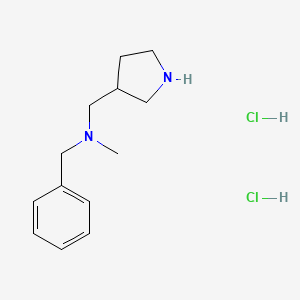
N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2 and a molecular weight of 277.23318 g/mol . It is known for its diverse applications in scientific research, including its use as a catalyst, in drug synthesis, and as a reagent for organic reactions.
Métodos De Preparación
The synthesis of N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of n-methylpyrrolidine with benzyl chloride under specific conditions to form the intermediate compound. This intermediate is then reacted with methanamine to produce the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of industrial-grade reagents and equipment to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where the benzyl or methyl groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, the compound enhances the levels of dopamine, which can have various physiological effects. This mechanism is particularly relevant in the context of neurological research and the development of treatments for disorders such as Parkinson’s disease.
Comparación Con Compuestos Similares
N-Benzyl-N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
Desmethyldeprenyl: Another MAO-B inhibitor with similar effects on dopamine levels.
Selegiline: A well-known MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another MAO-B inhibitor with neuroprotective properties.
Propiedades
Número CAS |
1219960-35-6 |
|---|---|
Fórmula molecular |
C13H21ClN2 |
Peso molecular |
240.77 g/mol |
Nombre IUPAC |
N-benzyl-N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-15(11-13-7-8-14-9-13)10-12-5-3-2-4-6-12;/h2-6,13-14H,7-11H2,1H3;1H |
Clave InChI |
OZBSFVAWYAULEH-UHFFFAOYSA-N |
SMILES |
CN(CC1CCNC1)CC2=CC=CC=C2.Cl.Cl |
SMILES canónico |
CN(CC1CCNC1)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















